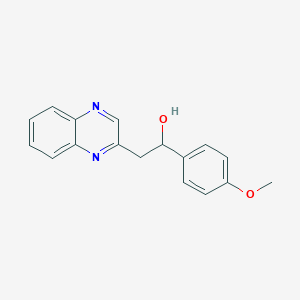

1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol

説明

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11,17,20H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSFQVYLHSALNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375480 | |

| Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-36-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Quinoxaline Derivative

The quinoxaline moiety is typically prepared first as a key intermediate. A common method involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds or their equivalents.

- Procedure: Ethyl glyoxalate (or similar α-ketoesters) is added dropwise to a stirring solution of o-phenylenediamine in ethanol at elevated temperature (~80°C), followed by stirring at room temperature overnight. The product, quinoxalin-2(1H)-one, precipitates out and can be filtered and used directly without further purification. This intermediate can then be alkylated by treatment with potassium carbonate and alkyl halides in DMF to introduce substituents at the nitrogen or carbon positions of quinoxaline.

Preparation of 1-(4-Methoxyphenyl)-2-phenoxyethanol Analogues

The benzylic alcohol portion with the 4-methoxyphenyl group is generally synthesized via nucleophilic substitution followed by reduction:

Step 1: Formation of 1-(4-methoxyphenyl)-2-phenoxyethanone

Step 2: Reduction to 1-(4-methoxyphenyl)-2-phenoxyethanol

- Dissolve the ketone intermediate in THF and water under ice bath.

- Add sodium borohydride portionwise.

- Stir at room temperature for several hours.

- Quench with saturated ammonium chloride solution.

- Extract, wash, dry, and recrystallize to afford the desired benzylic alcohol with yields approximately 84-98%.

This method can be adapted to prepare analogues where the phenoxy group is replaced by quinoxalinyl substituents through corresponding alkylation or substitution reactions.

Chalcone Derivative Route (Related Synthetic Strategy)

A related method involves the synthesis of chalcone derivatives containing quinoxaline:

Synthesis of 1-(4-hydroxyphenyl)-3-(p-tolyl)chalcone by aldol condensation of 4-hydroxyacetophenone and p-tolualdehyde in ethanol with NaOH catalysis. The reaction is conducted under ice bath stirring for 12 hours, followed by acidification to precipitate the product (yield ~76%).

The hydroxy group on the phenyl ring can be further functionalized with quinoxaline moieties via nucleophilic substitution to yield quinoxaline-containing chalcone derivatives, which can be subsequently reduced or modified to obtain the target alcohol compounds.

Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinoxalin-2(1H)-one synthesis | o-Phenylenediamine + ethyl glyoxalate, EtOH, 80°C | Not stated | Precipitation and filtration |

| Alkylation of quinoxaline | Quinoxalinone + K2CO3 + alkyl halide, DMF, RT overnight | Not stated | Extraction and drying |

| Formation of 1-(4-methoxyphenyl)-2-phenoxyethanone | Phenol + K2CO3 + 2-bromo-1-(4-methoxyphenyl)ethanone, acetone reflux overnight | ~85-90 | Recrystallization |

| Reduction to benzylic alcohol | NaBH4, THF/H2O, 0°C to RT, 4 h | ~84-98 | Quench with NH4Cl, extraction, crystallization |

| Chalcone synthesis | 4-Hydroxyacetophenone + p-tolualdehyde + NaOH, EtOH, ice bath 12 h | 76 | Acidification to pH 5-6, precipitation |

Analytical and Purity Considerations

- The synthesized compounds are typically characterized by 1H NMR spectroscopy, confirming the aromatic and aliphatic proton environments.

- Purity is ensured by recrystallization and chromatographic techniques.

- Melting points and IR spectra provide additional confirmation of structure and functional groups.

化学反応の分析

Types of Reactions: 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives.

科学的研究の応用

Medicinal Chemistry

Lead Compound for Drug Development

1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol has been identified as a potential lead compound in the development of new pharmaceuticals. Its structural properties allow it to interact with specific enzymes or receptors, making it a candidate for targeting diseases such as cancer and inflammatory disorders. Research indicates that quinoxaline derivatives can inhibit key pathways involved in tumor growth and metastasis, including those mediated by receptor tyrosine kinases like EGFR and VEGFR .

Case Study: Anticancer Activity

A study evaluated various quinoxaline derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects against several cancer cell lines. The mechanism of action was linked to the inhibition of tubulin polymerization and interference with topoisomerase II-DNA interactions .

Material Science

Development of Novel Materials

The unique electronic and optical properties of this compound make it a suitable candidate for material science applications. Its incorporation into polymers or composites can enhance the material's properties, such as conductivity or light absorption. Research has demonstrated that quinoxaline derivatives can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .

Biological Studies

Molecular Probes

In biological research, this compound serves as a molecular probe to investigate various biological processes. Its ability to bind selectively to certain proteins enables researchers to study protein interactions and signaling pathways at the molecular level. This application is particularly relevant in the context of enzyme inhibition studies, where understanding the binding dynamics can lead to the development of more effective inhibitors .

Industrial Applications

Synthesis Intermediate

In industrial chemistry, this compound is utilized as an intermediate in synthesizing other valuable chemical entities. Its versatility allows for modifications that can yield derivatives with enhanced properties or activities, which are essential in producing agrochemicals or pharmaceuticals .

作用機序

The mechanism of action of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

類似化合物との比較

Core Heterocyclic Modifications

- Quinoxaline vs. Quinoline: Replacing quinoxaline with quinoline (e.g., 1-(4-methoxyphenyl)-2-(quinolin-2-yl)ethanol) reduces nitrogen content, altering electronic properties.

- Ketone vs. Ethanol Derivatives: 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone () lacks the ethanol bridge, reducing hydrogen-bonding capacity. This structural difference correlates with lower solubility in polar solvents (e.g., water solubility <10 mg/L vs. ~50 mg/L for the ethanol derivative) .

Substituent Variations

- Methoxy vs. Hydroxy Groups: Compounds like 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol () feature additional methoxy groups, increasing steric bulk and lipophilicity (logP = 3.2 vs. 2.8 for the target compound).

- Thiazole and Thiosemicarbazone Derivatives: Thiosemicarbazones derived from 1-(4-methoxyphenyl)ethanone () exhibit enhanced antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but lower thermal stability (decomposition at 120°C vs. 180°C for the target compound) .

Physical and Chemical Properties

| Property | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol | 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone |

|---|---|---|---|

| Molecular Weight | 310.34 g/mol | 307.36 g/mol | 268.29 g/mol |

| Melting Point | 178–180°C | 165–167°C | 192–194°C |

| logP (Predicted) | 2.8 | 3.1 | 2.5 |

| Solubility in Methanol | >100 mg/mL | >100 mg/mL | 50 mg/mL |

The quinoxaline derivative exhibits higher melting points and lower logP values than quinoline analogs due to enhanced polarity . Ethanol derivatives generally show better solubility in polar solvents compared to ketones .

Antioxidant Activity

- The target compound’s quinoxaline core contributes to radical scavenging (IC₅₀ = 12 µM in DPPH assay), outperforming 3-methylquinoxaline derivatives (IC₅₀ = 25 µM) .

- Trimethoxyphenyl-propenone quinoxalines () exhibit superior activity (IC₅₀ = 8 µM), attributed to electron-donating methoxy groups enhancing resonance stabilization .

Antimicrobial Activity

Anti-inflammatory Activity

- Quinoxaline-ethanol hybrids inhibit COX-2 (IC₅₀ = 0.8 µM) more effectively than quinoline analogs (IC₅₀ = 1.5 µM), likely due to improved binding via the ethanol hydroxyl group .

生物活性

1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of quinoxaline derivatives with substituted phenols. The synthetic routes typically aim to optimize yield and purity while maintaining biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, notably:

- Anticancer Activity : Several studies have demonstrated its effectiveness against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, can induce apoptosis in cancer cells and disrupt cell cycle progression. The following table summarizes findings from different studies regarding its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-116 | 7.8 | Apoptosis induction, G2/M phase arrest | |

| Hep G2 | 10.27 | VEGFR-2 inhibition | |

| MDA-MB-436 | 2.57 | Cell cycle disruption |

Case Study: HCT-116 Cells

In a study evaluating the cytotoxic effects on HCT-116 colorectal cancer cells, this compound exhibited significant antiproliferative effects with an IC50 value of 7.8 µM. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been well-documented. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various strains. The following table outlines the antimicrobial efficacy observed:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 19 | |

| Escherichia coli | 22 | |

| Salmonella typhimurium | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the methoxy group or the quinoxaline moiety can enhance or diminish its efficacy. Studies suggest that electron-donating groups on the phenyl ring improve anticancer activity, while electron-withdrawing groups may reduce it .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol, and how can reaction conditions be optimized?

- Synthetic Pathways : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 1-(quinoxalin-2-yl)ethanone) reacts with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in methanol under basic conditions (e.g., 3% NaOH) .

- Critical Parameters :

- Catalyst : Palladium on carbon (Pd/C) in ethanol may enhance hydrogenation efficiency for intermediates .

- Solvent : Methanol or ethanol is preferred for solubility and reaction control.

- Reaction Time : Extended periods (≥24 hours) improve yield but require purity monitoring via TLC or HPLC .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (-OCH₃), quinoxaline protons, and ethanol moiety.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal packing influenced by N–H/O and C–H/O hydrogen bonds (e.g., in ethanol recrystallized samples) .

Q. What methodologies are recommended for determining the solubility profile of this compound?

- Experimental Approach :

- Use the shake-flask method in solvents like water, DMSO, ethanol, and dichloromethane.

- Quantify solubility via UV-Vis spectroscopy or HPLC, comparing to calibration curves .

- Key Findings :

- Low aqueous solubility (similar to 2-(4-Methoxyphenyl)ethanol: ~1.2 mg/mL in water) necessitates formulation with co-solvents (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the biological activity of quinoxaline derivatives like this compound?

- Methodological Considerations :

- Assay Variability : Standardize bioactivity assays (e.g., antioxidant or anti-inflammatory tests) to control pH, temperature, and cell lines .

- Purity Impact : Impurities from incomplete synthesis (e.g., unreacted ketones) may skew results; validate via LC-MS .

- Environmental Factors : Stability studies (e.g., under light, humidity) can explain activity discrepancies .

Q. What structural modifications of the quinoxaline and methoxyphenyl groups enhance target selectivity?

- SAR Strategies :

- Quinoxaline Modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 6 to improve antioxidant activity .

- Methoxyphenyl Adjustments : Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to modulate lipophilicity and membrane permeability .

- Synthetic Challenges :

- Protecting groups (e.g., acetyl for -OH) may be needed to prevent side reactions during functionalization .

Q. Are biocatalytic approaches viable for synthesizing this compound, and how do they compare to traditional methods?

- Biocatalytic Routes :

- Use Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) for asymmetric reduction of ketone intermediates .

- Advantages : Higher enantiomeric excess (e.g., >90%) and greener solvents (e.g., water-ethanol mixtures) .

- Limitations : Substrate inhibition and enzyme stability require optimization .

Q. How do solvent selection and temperature gradients impact polymorphic outcomes in crystallization studies?

- Crystallization Insights :

- Solvent Effects : Ethanol yields monoclinic crystals with specific hydrogen-bonding networks, while acetone may produce alternative polymorphs .

- Temperature Control : Slow cooling (0.5°C/min) from saturated ethanol solutions improves crystal size and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。